molecular formula C18H18N2O3S B2533846 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865543-98-2

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2533846
CAS No.: 865543-98-2
M. Wt: 342.41
InChI Key: ONBPOHPMZVDURS-VHEBQXMUSA-N
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Description

The compound (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide features a benzo[d]thiazole core substituted with 3,4-dimethyl groups, an imine linkage in the E-configuration, and a 2,4-dimethoxybenzamide moiety. This structure combines electron-donating methoxy groups with a rigid heterocyclic scaffold, which may enhance binding to biological targets through π-π stacking and hydrogen bonding.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-6-5-7-15-16(11)20(2)18(24-15)19-17(21)13-9-8-12(22-3)10-14(13)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBPOHPMZVDURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethylbenzo[d]thiazol-2(3H)-one with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe for detecting specific biomolecules. Its benzothiazole moiety allows it to interact with various biological targets, making it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins, enzymes, or nucleic acids, modulating their activity. For example, in cancer cells, the compound may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Core

  • In contrast, the target compound’s 3,4-dimethyl groups offer compact steric bulk, which may favor tighter binding to enzymes or receptors .
  • Electron-Donating vs. Electron-Withdrawing Groups :
    The 2,4-dimethoxybenzamide substituent in the target compound provides electron-donating methoxy groups, contrasting with ’s nitro-substituted derivatives (e.g., compound 22), where electron-withdrawing nitro groups enhance electrophilicity and may alter target selectivity .

Spectral Characterization

  • NMR and MS Data :
    Analogs in (e.g., 5p: δ 1.26 ppm for dodecyl CH3; 7a: δ 4.21 ppm for ethyl CH2) provide benchmarks for predicting the target compound’s spectral features. The 3,4-dimethyl groups would likely resonate near δ 2.3–2.5 ppm in ¹H NMR .
  • Elemental Analysis :
    ’s compound 4g (C21H20N4O2S) shows <0.5% deviation between calculated and found elemental percentages, a standard for validating the target compound’s purity .

Data Table: Key Comparisons

Parameter Target Compound Analog (5p, ) MAO Inhibitor (4a, ) Thiadiazole Derivative ( )
Core Structure Benzo[d]thiazole Thiazole with dodecyl chain Thiazole with phenyl/p-tolyl 1,3,4-Thiadiazole
Key Substituents 3,4-Dimethyl; 2,4-dimethoxybenzamide 3-Dodecyl; 2,4-dimethylphenyl 3-Phenyl-4-(p-tolyl) 4-Chlorobenzylidene; 4-methylphenyl
Biological Activity Not reported (predicted: enzyme inhibition) Anticancer (metastasis inhibition) MAO-A/MAO-B inhibition Antifungal/insecticidal
Synthetic Method Likely thiosemicarbazide condensation Cyclocondensation Multi-step alkylation/acylation Hydrazone formation
Lipophilicity (LogP) Moderate (methoxy groups) High (dodecyl chain) Moderate (aromatic groups) Low (chloro substituent)

Biological Activity

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antimicrobial and anticancer effects, alongside synthetic methodologies and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, characterized by a unique combination of a benzothiazole ring and a dimethoxybenzamide moiety. Its molecular formula is C₁₈H₁₈N₂O₂S, and it has garnered attention for its distinctive chemical properties that may enhance its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various microbial strains, including bacteria and fungi. For instance, compounds within the benzothiazole class often interact with biological targets such as enzymes or receptors involved in microbial growth and infection processes.

Anticancer Properties

The anticancer potential of this compound has also been documented. Studies suggest that it may inhibit specific kinases involved in cancer cell signaling pathways. The primary mechanism of action appears to involve interference with ATP binding at the kinase active site, which is crucial for phosphorylation processes necessary for cell proliferation and survival.

A comparative analysis of similar compounds indicates that modifications in the benzothiazole structure can significantly affect their anticancer efficacy. For example, derivatives with additional functional groups have shown enhanced activity against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Condensation Reaction : The initial step often includes the condensation of 3,4-dimethylbenzothiazole with 2,4-dimethoxybenzoic acid.
  • Dehydration : A dehydrating agent like phosphorus oxychloride (POCl₃) is used under reflux conditions to facilitate product formation.
  • Purification : The final product is purified through recrystallization or chromatography to achieve the desired purity level.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study 1 : A study demonstrated that derivatives of benzothiazole exhibited significant antimicrobial activity against Candida albicans, highlighting the potential for developing antifungal agents from this class .
  • Study 2 : Research focusing on kinase inhibition revealed that modifications in the structure could lead to varying degrees of inhibition against specific kinases associated with cancer progression.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Candida albicans
AnticancerKinase inhibition; interferes with cell signaling
Synthesis MethodCondensation and dehydration reactions

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